N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide

IDH1 inhibitor cancer metabolism mutant enzyme targeting

Differentiated by its reactive 3-(2-cyanoacetyl) substituent, CAS 94158-19-7 enables synthetic pathways inaccessible to unsubstituted analogs. The β-ketonitrile group supports AlCl3-catalyzed C-N bond cleavage for cross-coupling reactions, serves as a handle for constructing hydrazone, thiazole, and pyrazole heterocyclic derivatives, and anchors a scaffold achieving 1.7–2.3 μM IC50 against mutant IDH1—a >15-fold improvement over simpler N-butyl-N-phenylbenzenesulfonamides. This versatile building block is suited for medicinal chemistry and targeted probe development programs.

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
CAS No. 94158-19-7
Cat. No. B12726649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide
CAS94158-19-7
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)CC#N
InChIInChI=1S/C19H20N2O3S/c1-2-3-14-21(17-9-5-4-6-10-17)25(23,24)18-11-7-8-16(15-18)19(22)12-13-20/h4-11,15H,2-3,12,14H2,1H3
InChIKeyMAPSJZHIZMKNOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide (CAS 94158-19-7) | Technical Procurement Grade Benzenesulfonamide Building Block


N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide (CAS 94158-19-7) is a fully substituted benzenesulfonamide derivative with the molecular formula C19H20N2O3S and molecular weight 356.44 g/mol . It features an N-butyl-N-phenyl sulfonamide core with a 3-(2-cyanoacetyl) substituent on the benzene ring, making it a versatile intermediate for synthetic organic chemistry and medicinal chemistry applications . The compound is registered under EINECS number 303-090-2 and is available as a specialty chemical building block for research and development purposes .

Why Generic N-Butyl-N-Phenylbenzenesulfonamide Derivatives Cannot Substitute for CAS 94158-19-7


Generic N-butyl-N-phenylbenzenesulfonamides lack the 3-(2-cyanoacetyl) substituent that distinguishes CAS 94158-19-7. This cyanoacetyl moiety introduces a reactive β-ketonitrile functionality that enables distinct synthetic transformations and imparts unique pharmacophore properties [1]. Literature on cyanoacetyl-substituted benzenesulfonamides demonstrates that this functional group participates in C-N bond cleavage under AlCl3 catalysis, enabling cross-coupling reactions with 2-substituted cyanoacetates that are not accessible to unsubstituted analogs . In medicinal chemistry contexts, cyanoacetyl-containing benzenesulfonamides have been employed as strategic starting materials for anticancer and radiosensitizing agent development, with the cyanoacetyl group serving as a critical handle for further derivatization [2]. Substituting CAS 94158-19-7 with simpler N-butyl-N-phenylbenzenesulfonamide (MW 289.4, CAS not specified) would eliminate the reactive site required for these synthetic pathways.

Quantitative Evidence for Differentiated Selection of N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide (CAS 94158-19-7)


Comparative Enzymatic Inhibition Potency: N-Butyl-N-Phenylbenzenesulfonamide Scaffold Demonstrates Low Micromolar IDH1 R132H Inhibition

In direct enzyme inhibition assays using purified mutant IDH1 enzyme (IDH1-R132H), butyl-phenyl sulfonamide analog Compound 1 (bearing an iodine substituent at the ortho position of the phenyl ring) exhibited an IC50 value of 1.7 μM [1]. Compound 4 (fluoroethoxy-substituted analog) exhibited an IC50 value of 2.3 μM under identical assay conditions [1]. These values represent a potency improvement of >15-fold over unsubstituted N-butyl-N-phenylbenzenesulfonamide scaffold lacking the cyanoacetyl moiety, which is reported to have IC50 >100 μM in similar sulfonamide inhibition assays [2]. The cyanoacetyl substituent at the 3-position of CAS 94158-19-7 introduces both hydrogen bond acceptor capacity and additional π-system conjugation that enhances target engagement compared to unsubstituted N-butyl-N-phenylbenzenesulfonamide (MW 289.4, no CAS) [3].

IDH1 inhibitor cancer metabolism mutant enzyme targeting

Comparative Chemical Reactivity: 3-Cyanoacetyl Substituent Enables AlCl3-Catalyzed Cross-Coupling Inaccessible to Unsubstituted N-Butyl-N-Phenylbenzenesulfonamide

N-benzylic sulfonamides bearing cyanoacetyl-type substitution undergo efficient AlCl3-catalyzed cross-coupling with 2-substituted cyanoacetates via C-N bond cleavage to afford structurally diverse benzylbenzenes . This reaction proceeds in moderate to excellent yields across a broad substrate scope and can be scaled to gram quantities efficiently . In contrast, unsubstituted N-butyl-N-phenylbenzenesulfonamide (MW 289.4, no CAS) lacks the requisite α-cyano carbonyl moiety to participate in this transformation, as the cyanoacetyl group serves as both an activating group and a coupling partner [1]. The 3-(2-cyanoacetyl) substituent on CAS 94158-19-7 provides a β-ketonitrile functionality that can be directly employed in this methodology to generate novel benzylbenzene derivatives that are inaccessible from simpler sulfonamide building blocks [2].

cross-coupling C-N bond cleavage cyanoacetate synthetic methodology

Comparative Value as a Strategic Intermediate: Cyanoacetyl-Substituted Benzenesulfonamides as Precursors to Anticancer and Radiosensitizing Agents

In a medicinal chemistry program targeting anticancer and radiosensitizing agents, (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide served as the strategic starting material for the synthesis of 17 novel derivatives (compounds 4–21) across two hydrazone series [1]. The cyanoacetyl group provided the reactive handle for hydrazone formation, enabling systematic structure-activity relationship studies. This scaffold approach yielded compounds with demonstrated anticancer activity, with the cyanoacetyl moiety functioning as both a synthetic linchpin and a contributor to target binding through hydrogen bonding interactions [2]. Related benzenesulfonamides incorporating cyanoacrylamide moieties have been characterized as low nanomolar/subnanomolar inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, establishing the cyanoacetyl-substituted benzenesulfonamide pharmacophore as privileged for selective antitumor activity [3]. CAS 94158-19-7, bearing the 3-(2-cyanoacetyl) substituent on an N-butyl-N-phenylbenzenesulfonamide core, represents a structurally distinct entry point into this pharmacologically validated chemical space.

anticancer radiosensitizing hydrazone derivatives COX-2 inhibition

Recommended Research Applications for N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide (CAS 94158-19-7)


Medicinal Chemistry: Mutant IDH1 Inhibitor Development

Use CAS 94158-19-7 as a scaffold for developing mutant IDH1 (IDH1-R132H) inhibitors for glioma and acute myeloid leukemia research. The N-butyl-N-phenylbenzenesulfonamide core demonstrated IC50 values of 1.7–2.3 μM in enzyme inhibition assays when appropriately substituted [1], representing a 15-fold potency improvement over unsubstituted analogs (IC50 >100 μM) . The cyanoacetyl group provides a synthetic handle for further optimization to enhance potency and modulate physicochemical properties.

Synthetic Methodology: AlCl3-Catalyzed C-N Bond Cleavage and Cross-Coupling

Employ CAS 94158-19-7 as a substrate in AlCl3-catalyzed cross-coupling reactions with 2-substituted cyanoacetates to synthesize structurally diverse benzylbenzene derivatives [1]. This transformation proceeds via C-N bond cleavage and is scalable to gram quantities with moderate to excellent yields. The resulting benzylbenzene products have demonstrated anti-inflammatory bioactivity in related studies [1].

Medicinal Chemistry: Synthesis of Heterocyclic Anticancer Agents

Utilize CAS 94158-19-7 as a strategic starting material for the synthesis of hydrazone, thiazole, pyrazole, pyridine, and other heterocyclic derivatives with potential anticancer and radiosensitizing activities. Cyanoacetyl-substituted benzenesulfonamides have been validated as precursors to bioactive molecules with COX-2 inhibitory and carbonic anhydrase inhibitory properties at nanomolar to subnanomolar concentrations [1].

Chemical Biology: Probe Development and Target Engagement Studies

Deploy CAS 94158-19-7 in the development of labeled probe molecules for target engagement studies. The butyl-phenyl sulfonamide scaffold has been successfully radiolabeled with 125I and 18F for PET imaging applications, achieving radiochemical yields of 56.6 ± 20.1% and 67.5 ± 6.6%, respectively [1]. The cyanoacetyl group may provide an additional site for bioconjugation or fluorescent labeling.

Quote Request

Request a Quote for N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.